N-(pentan-3-yl)morpholine-4-carboxamide
Description
N-(pentan-3-yl)morpholine-4-carboxamide is a synthetic organic compound comprising a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a carboxamide group to a pentan-3-yl substituent. The pentan-3-yl group introduces a branched aliphatic chain, which may influence the compound’s physicochemical properties, such as lipophilicity and solubility.
Properties
IUPAC Name |
N-pentan-3-ylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(4-2)11-10(13)12-5-7-14-8-6-12/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMZYFZHVOKKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pentan-3-yl)morpholine-4-carboxamide typically involves the reaction of morpholine with pentan-3-ylamine and a carboxylating agent. One common method is the reaction of morpholine with pentan-3-ylamine in the presence of a carboxylating agent such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(pentan-3-yl)morpholine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pentan-3-yl)morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(pentan-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . Additionally, it may interact with oxidative stress pathways, providing antioxidant effects .
Comparison with Similar Compounds
Structural Analogues of Morpholine-4-carboxamide Derivatives
The following compounds share the morpholine-4-carboxamide core but differ in substituents, leading to distinct properties and applications:
N4-[2-({[4-(Trifluoromethyl)phenyl]sulfonyl}amino)ethyl]morpholine-4-carboxamide
- Structure : Features a sulfonamide group attached to an ethyl chain, further substituted with a trifluoromethylphenyl moiety.
- Key Differences: The trifluoromethyl (-CF₃) group enhances electronegativity and metabolic stability compared to the aliphatic pentan-3-yl group in the target compound.
Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] Fumarate
- Structure: A dimeric derivative with hydroxy-phenoxypropylaminoethyl substituents.
- This compound is part of Xamoterol, a β₁-adrenergic agonist, indicating that morpholine carboxamides can serve as pharmacophores in cardiovascular therapeutics .
3-Chloro-N-phenyl-phthalimide (Reference Compound)
- Structure : A phthalimide derivative with a chloro and phenyl substituent.
- The aromatic phenyl group contrasts with the aliphatic chains in morpholine carboxamides, affecting thermal stability and solubility .
Physicochemical and Functional Comparisons
Table 1: Structural and Hypothetical Property Comparison
*Molecular weights and LogP values are estimated using computational tools (e.g., ChemDraw).
Research Findings and Implications
- Pharmacological Potential: The presence of electron-withdrawing groups (e.g., -CF₃, sulfonamide) in analogs enhances binding to hydrophobic enzyme pockets, suggesting that this compound may exhibit weaker target affinity due to its purely aliphatic substituent. Xamoterol’s success as a β₁-agonist underscores the role of hydroxyl and phenoxy groups in enhancing water solubility and bioavailability—features absent in the target compound .
Industrial Applications :
- The reference phthalimide derivative’s use in polyimide synthesis suggests that modifying the carboxamide substituent (e.g., introducing aromatic groups) could tailor the target compound for high-performance polymers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
